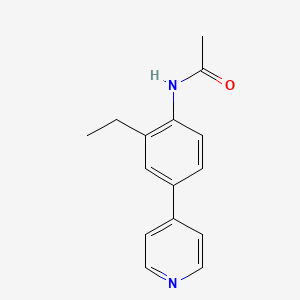![molecular formula C18H14N4 B4531159 8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4531159.png)
8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline
概要
説明
8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline is a heterocyclic aromatic compound that combines a quinoline core with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click” reaction. This step often requires a copper(I) catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
作用機序
The mechanism of action of 8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions and proteins, inhibiting their function. This binding can disrupt cellular processes, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
8-Methylquinoline: Lacks the triazole ring, making it less versatile in biological applications.
5-Phenylquinoline: Similar structure but without the triazole ring, leading to different chemical properties.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Uniqueness
8-Methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline is unique due to the combination of the quinoline and triazole rings, providing a versatile scaffold for various applications in medicinal chemistry and materials science. The presence of both rings allows for diverse chemical reactivity and biological activity .
特性
IUPAC Name |
8-methyl-5-[3-(1,2,4-triazol-4-yl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-7-8-16(17-6-3-9-19-18(13)17)14-4-2-5-15(10-14)22-11-20-21-12-22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQGYKKDZWODNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=CC(=CC=C3)N4C=NN=C4)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(cyclopentylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4531083.png)
![3-cyclopropyl-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B4531084.png)
![3-(1H-benzimidazol-1-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4531088.png)
![2-tert-butyl-N-[[5-(methoxymethyl)furan-2-yl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B4531095.png)

![2-[4-(1-isopropyl-4-piperidinyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4531112.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B4531120.png)
![3,5-dimethyl-1-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B4531126.png)
![3-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)propyl]-1H-indole](/img/structure/B4531133.png)
![1-isopropyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4531146.png)
![2-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4531150.png)
![N-ethyl-1-isopropyl-N-[2-(4-methoxyphenyl)-1-methylethyl]piperidine-4-carboxamide](/img/structure/B4531151.png)
![N-methyl-5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4531174.png)
![4-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4531177.png)
